molecular formula C45H32N2 B3256577 N2,N7-Di(naphthalen-1-yl)-N2,N7-diphenyl-9H-fluorene-2,7-diamine CAS No. 273381-61-6

N2,N7-Di(naphthalen-1-yl)-N2,N7-diphenyl-9H-fluorene-2,7-diamine

Cat. No.: B3256577
CAS No.: 273381-61-6
M. Wt: 600.7 g/mol
InChI Key: ADQOJSQAQKEWET-UHFFFAOYSA-N
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Description

N2,N7-Di(naphthalen-1-yl)-N2,N7-diphenyl-9H-fluorene-2,7-diamine (referred to as VB-FNPD in studies) is a fluorene-based hole-transporting material (HTM) widely used in optoelectronic devices, particularly perovskite quantum-dot light-emitting diodes (QD-LEDs) and solar cells. Its molecular structure features a fluorene core substituted with naphthyl and phenyl groups at the 2,7-positions, along with bis(4-ethenylphenyl)methoxy side chains, enabling thermal crosslinking .

VB-FNPD exhibits a high hole-carrier mobility (~10⁻⁴ cm² V⁻¹ s⁻¹) and optimal HOMO/LUMO levels (-5.3 eV/-2.5 eV), which facilitate efficient hole injection and charge balance in devices . Its crosslinkable nature (activated at 170°C) enhances solvent resistance during multilayer device fabrication, improving interfacial morphology and device stability . In QD-LEDs, VB-FNPD achieves a maximum luminance of 7,702 cd/m² and an external quantum efficiency (EQE) of 8.64% under optimized conditions .

Properties

IUPAC Name

2-N,7-N-dinaphthalen-1-yl-2-N,7-N-diphenyl-9H-fluorene-2,7-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H32N2/c1-3-17-36(18-4-1)46(44-23-11-15-32-13-7-9-21-42(32)44)38-25-27-40-34(30-38)29-35-31-39(26-28-41(35)40)47(37-19-5-2-6-20-37)45-24-12-16-33-14-8-10-22-43(33)45/h1-28,30-31H,29H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADQOJSQAQKEWET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)N(C3=CC=CC=C3)C4=CC=CC5=CC=CC=C54)C6=C1C=C(C=C6)N(C7=CC=CC=C7)C8=CC=CC9=CC=CC=C98
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H32N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80729040
Record name N~2~,N~7~-Di(naphthalen-1-yl)-N~2~,N~7~-diphenyl-9H-fluorene-2,7-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80729040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

600.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

273381-61-6
Record name N~2~,N~7~-Di(naphthalen-1-yl)-N~2~,N~7~-diphenyl-9H-fluorene-2,7-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80729040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N2,N7-Di(naphthalen-1-yl)-N2,N7-diphenyl-9H-fluorene-2,7-diamine, often referred to as a fluorene derivative, is a compound of significant interest due to its potential biological activities. This article reviews the available literature on the biological properties of this compound, focusing on its antimicrobial and anticancer activities, as well as its chemical properties and structure-activity relationships.

The compound has the following chemical characteristics:

  • Molecular Formula : C57H38N2
  • Molecular Weight : 750.92 g/mol
  • Melting Point : 284 °C
  • Density : 1.35 g/cm³
  • Appearance : White to yellow to orange powder or crystal .

Anticancer Activity

Recent studies have highlighted the anticancer potential of fluorene derivatives, including this compound. The compound's structure allows it to interact with various cellular targets, leading to apoptosis in cancer cells.

  • Cell Lines Tested :
    • Human lung carcinoma (A549)
    • Human breast carcinoma (MDA-MB-231)
    • Normal lung fibroblast (WI-38)
    In vitro studies indicated that some derivatives exhibited significant cytotoxicity against A549 and MDA-MB-231 cells, outperforming standard chemotherapeutic agents like Taxol .
  • Mechanism of Action :
    The anticancer activity is primarily attributed to the inhibition of dihydrofolate reductase (DHFR), an enzyme essential for DNA synthesis. Inhibition of DHFR disrupts nucleotide biosynthesis, leading to cell death in rapidly dividing cancer cells .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Research indicates that fluorene-based compounds can effectively inhibit the growth of multidrug-resistant bacterial strains.

  • Activity Against Microorganisms :
    • Fluorene derivatives were tested against various bacterial strains, demonstrating notable antimicrobial effects.
    • The mechanism involves interference with bacterial DHFR, similar to its anticancer action, which is crucial for bacterial growth and replication .

Structure-Activity Relationship (SAR)

The structure of this compound plays a critical role in its biological activity. Modifications in the naphthalene and phenyl groups influence both the potency and selectivity of the compound against cancerous and microbial cells.

Structural FeatureImpact on Activity
Naphthalene SubstituentsIncreased binding affinity to target enzymes
Diphenyl GroupsEnhanced cytotoxicity against cancer cell lines
Fluorene CoreStabilizes the overall structure and facilitates interaction with biological targets

Case Studies

A study explored various fluorene derivatives synthesized from this compound and evaluated their biological activities:

  • Compound Synthesis :
    New derivatives were synthesized by modifying the naphthalene and phenyl substituents.
  • Evaluation :
    • Compounds were evaluated for their cytotoxic effects using standard assays.
    • Results showed that certain modifications led to increased efficacy against specific cancer cell lines while maintaining low toxicity towards normal cells .

Scientific Research Applications

The compound features a fluorene core with naphthalene and phenyl substituents, which contribute to its electronic properties. The presence of multiple aromatic rings enhances its charge transport capabilities, making it suitable for optoelectronic applications.

Light-Emitting Diodes (LEDs)

VB-FNPD has been extensively studied as a hole transport layer (HTL) in quantum-dot light-emitting diodes (QD-LEDs) and perovskite light-emitting diodes (PeLEDs).

Case Study: QD-LEDs

In a study conducted by researchers, VB-FNPD was utilized as an HTL in QD-LEDs. The device exhibited:

  • Maximum Luminance : 7702 cd/m²
  • Current Efficiency : 5.45 cd/A
  • External Quantum Efficiency (EQE) : 1.64%

These results indicate that VB-FNPD significantly improves the performance of QD-LEDs by enhancing hole injection efficiency and overall device stability .

Solar Cells

The compound is also investigated for its role in perovskite solar cells , where it functions as a hole transport material. Its thermally crosslinkable nature allows for better interface characteristics between layers.

Case Study: Perovskite Solar Cells

Research has shown that using VB-FNPD in perovskite solar cells leads to:

  • Improved hole-injection efficiency
  • Enhanced stability under operational conditions
    These findings suggest that VB-FNPD can contribute to the development of high-efficiency solar cells .

Organic Photodetectors

Recent studies have explored the use of VB-FNPD in organic photodetectors due to its favorable charge transport properties and light absorption characteristics. The compound's ability to facilitate efficient charge separation is critical for enhancing the performance of photodetectors.

Performance Metrics

In laboratory tests, devices incorporating VB-FNPD demonstrated:

  • High responsivity
  • Fast response times

These attributes make VB-FNPD a candidate for next-generation photodetector applications .

Comparison with Similar Compounds

VB-FNPD vs. Poly-TPD

Poly-TPD (Poly(N,N′-bis-4-butylphenyl-N,N′-bisphenyl)benzidine) is a polymeric HTM commonly used in organic LEDs. Key differences include:

Property VB-FNPD Poly-TPD
HOMO Level (eV) -5.3 -5.2
Hole Mobility ~10⁻⁴ cm² V⁻¹ s⁻¹ ~10⁻⁵ cm² V⁻¹ s⁻¹
Thermal Crosslinking Yes (170°C) No
Max. EQE (QD-LED) 8.64% <5%
Luminance 7,702 cd/m² ~3,000 cd/m²

VB-FNPD outperforms Poly-TPD in QD-LEDs due to its higher hole mobility and crosslinking capability, which reduces interfacial defects and improves quantum dot film uniformity .

VB-FNPD vs. Spiro-NPB

Spiro-NPB (N2,N7-di(naphthalen-1-yl)-N2,N7-diphenyl-9,9′-spirobi[fluorene]-2,7-diamine) is a spirobifluorene-based HTM. Comparisons include:

Property VB-FNPD Spiro-NPB
Core Structure Fluorene Spirobifluorene
HOMO Level (eV) -5.3 -5.4
Synthesis Complexity Moderate High
Device Stability Enhanced via crosslinking Limited by non-crosslinkable structure

Spiro-NPB’s rigid spiro structure improves thermal stability but lacks crosslinking functionality. VB-FNPD’s flexible side chains enable solvent-resistant interfaces, critical for multilayer solution-processed devices .

VB-FNPD vs. V1236

V1236 (N2,N2,N7,N7-tetrakis[2,2-bis(4-methoxyphenyl)vinyl]-9,9-dihexyl-9H-fluorene-2,7-diamine) is a fluorene-based HTM used in Sb₂S₃ solar cells:

Property VB-FNPD V1236
Hole Mobility ~10⁻⁴ cm² V⁻¹ s⁻¹ ~2.6 × 10⁻⁴ cm² V⁻¹ s⁻¹
Band Gap (eV) 2.8 2.6
Cost (€/g) ~50 (estimated) 17
Application QD-LEDs, PeLEDs Solar Cells

While V1236 is more cost-effective, VB-FNPD’s higher HOMO level (-5.3 eV vs. -5.1 eV for V1236) aligns better with perovskite valence bands, reducing energy loss in LEDs .

VB-FNPD vs. Spiro-OMeTAD

Spiro-OMeTAD is a benchmark HTM in perovskite solar cells but has limitations:

Property VB-FNPD Spiro-OMeTAD
Hole Mobility ~10⁻⁴ cm² V⁻¹ s⁻¹ ~10⁻⁴ cm² V⁻¹ s⁻¹
Cost (€/g) ~50 92
Dopant Requirement No Yes (Li-TFSI, tBP)
Stability High (crosslinked) Low (hygroscopic dopants)

VB-FNPD’s dopant-free operation and thermal stability make it preferable for humidity-sensitive applications .

VB-FNPD vs. P3HT and PVK

P3HT (poly(3-hexylthiophene)) and PVK (poly(9-vinylcarbazole)) are polymeric HTMs:

Property VB-FNPD P3HT/PVK
Hole Mobility ~10⁻⁴ cm² V⁻¹ s⁻¹ ~10⁻⁵–10⁻⁴ cm² V⁻¹ s⁻¹
Film Morphology Smooth, pinhole-free Aggregated (P3HT)
EQE (QD-LED) 8.64% <5% (P3HT), <3% (PVK)

VB-FNPD’s rigid-rod structure prevents aggregation, enabling uniform quantum dot films and higher efficiency .

Q & A

Basic: What synthetic methodologies are most effective for preparing N2,N7-Di(naphthalen-1-yl)-N2,N7-diphenyl-9H-fluorene-2,7-diamine, and what are their critical optimization parameters?

Answer:
The compound is commonly synthesized via Buchwald–Hartwig amination , leveraging palladium catalysts (e.g., Pd₂(dba)₃) and ligands (e.g., t-Bu₃P) to couple aromatic amines with halogenated fluorene derivatives. Key parameters include:

  • Catalyst loading : Optimal at 2–5 mol% to balance yield and cost .
  • Temperature : Reactions typically proceed at 80–110°C in toluene or xylene .
  • Base selection : t-BuONa or Cs₂CO₃ are preferred for deprotonation .
    Yields range from 60–76%, with purity confirmed by ¹H/¹³C NMR and HRMS .

Basic: What spectroscopic and analytical techniques are essential for characterizing this compound’s electronic properties?

Answer:

  • UV-Vis spectroscopy : Measures absorption maxima (e.g., ~380–382 nm in THF), critical for assessing π-π* transitions and bandgap alignment in optoelectronic devices .
  • Photoluminescence (PL) : Emission peaks (e.g., 410–460 nm) reveal exciton recombination efficiency .
  • Cyclic voltammetry (CV) : Determines HOMO/LUMO levels; reported HOMO values range from -5.2 to -5.4 eV, suitable for hole injection in perovskite solar cells .
  • Thermogravimetric analysis (TGA) : Confirms thermal stability (>250°C with <0.5% weight loss), crucial for device fabrication .

Advanced: How do structural modifications (e.g., aryl substituents or core rigidity) influence charge transport in perovskite solar cells?

Answer:

  • Substituent effects : Electron-donating groups (e.g., methoxy) lower HOMO levels, enhancing hole extraction. For example, methoxy-substituted derivatives (e.g., Q197) improve device efficiency by 15% compared to non-substituted analogs .
  • Core rigidity : Spiro-fluorene architectures (e.g., spiro-OMeTAD) reduce molecular aggregation, increasing charge mobility by 30% via suppressed π-π stacking .
  • Comparative studies : DFT modeling reveals that torsional angles <10° in fluorene cores minimize energetic disorder, improving conductivity .

Advanced: How can researchers resolve contradictions in reported device efficiencies when using this compound as a hole-transport layer (HTL)?

Answer:
Discrepancies often arise from:

  • Processing conditions : Thermal crosslinking temperatures (100–230°C) significantly impact HTL morphology. For example, crosslinking at 180°C optimizes film uniformity, reducing pinhole defects .
  • Dopant interactions : Li-TFSI and tBP additives can induce phase separation; controlled doping ratios (e.g., 20% Li-TFSI) stabilize conductivity .
  • Device architecture : Comparative studies using identical perovskite layers (e.g., CsPbBr₃ QDs) and electrode materials are recommended to isolate HTL performance .

Advanced: What computational frameworks are effective for modeling charge transport in amorphous films of this compound?

Answer:

  • Morphological modeling : Molecular dynamics (MD) simulations predict packing density and glass transition temperatures (Tg), correlating with experimental DSC data .
  • Charge transport parameters : Density functional theory (DFT) calculates reorganization energies (λ ≈ 0.3 eV), while Marcus theory estimates hopping rates (~10⁻⁴ cm²/Vs) .
  • Machine learning : Regression models trained on substituent electronic parameters (e.g., Hammett constants) can predict HOMO levels with ±0.1 eV accuracy .

Basic: What crystallization protocols are recommended for X-ray structure determination of derivatives?

Answer:

  • Solvent selection : Slow evaporation of THF/chloroform mixtures at 4°C yields high-quality single crystals .
  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) with SHELXL for refinement. Typical R-factors <5% are achievable for fluorene derivatives .
  • Disorder handling : Apply SHELXE constraints for flexible aryl groups to minimize overfitting .

Table 1: Comparative Optoelectronic Properties

PropertyN2,N7-Di(naphthalen-1-yl) DerivativeMethoxy-Substituted Analog (Q197)Spiro-OMeTAD
HOMO (eV)-5.3-5.1-5.2
TGA Stability (°C)250260280
Hole Mobility (cm²/Vs)1.2 × 10⁻⁴2.8 × 10⁻⁴3.5 × 10⁻⁴
PCE in PSCs (%)12.417.618.3
Sources:

Guidelines for Researchers:

  • Experimental design : Prioritize controlled doping studies and crosslinking optimization .
  • Data validation : Cross-reference computational predictions (DFT/MD) with spectroscopic and device data .
  • Contradiction resolution : Standardize perovskite layer fabrication when comparing HTL performance .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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